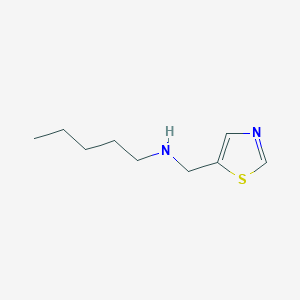

Pentyl(1,3-thiazol-5-ylmethyl)amine

Description

Pentyl(1,3-thiazol-5-ylmethyl)amine is a secondary amine featuring a pentyl chain and a 1,3-thiazol-5-ylmethyl substituent. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, confers unique electronic and steric properties to the compound. The pentyl chain may enhance lipophilicity compared to shorter alkyl or aromatic substituents, influencing solubility and bioavailability .

Properties

Molecular Formula |

C9H16N2S |

|---|---|

Molecular Weight |

184.30 g/mol |

IUPAC Name |

N-(1,3-thiazol-5-ylmethyl)pentan-1-amine |

InChI |

InChI=1S/C9H16N2S/c1-2-3-4-5-10-6-9-7-11-8-12-9/h7-8,10H,2-6H2,1H3 |

InChI Key |

WXNPHOLOBMUVDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCC1=CN=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for Pentyl(1,3-thiazol-5-ylmethyl)amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Pentyl(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Pentyl(1,3-thiazol-5-ylmethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pentyl(1,3-thiazol-5-ylmethyl)amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell division, leading to anticancer effects . Additionally, the compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The following compounds share the 1,3-thiazol-5-ylmethylamine core but differ in substituents:

| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|

| (1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine | Phenylethyl | C₁₂H₁₄N₂S | 218.32 | 1339094-92-6 | Aromatic group increases rigidity |

| 3-(Diethylamino)propylamine | Diethylaminopropyl | C₁₁H₂₁N₃S | 227.37 | 561034-28-4 | Tertiary amine enhances basicity |

| Bis(1,3-thiazol-5-ylmethyl)amine | Dual thiazolylmethyl groups | C₇H₈N₄S₂ | 228.29 | Not specified | Symmetric structure; potential chelation |

Substituent Effects on Properties

- Electronic Effects: The thiazole ring’s electron-withdrawing nature may reduce the amine’s basicity, whereas the diethylaminopropyl group in the analog introduces a stronger electron-donating effect .

- Synthetic Accessibility : Straight-chain alkyl groups (e.g., pentyl) are typically easier to introduce via alkylation than bulky or branched substituents .

Biological Activity

Pentyl(1,3-thiazol-5-ylmethyl)amine is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the pentyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets .

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors:

- Kinase Inhibition : The thiazole moiety can inhibit specific kinases involved in cell division, which is particularly relevant in cancer therapy.

- Antimicrobial Activity : The compound has demonstrated potential as an antimicrobial agent, likely due to its ability to disrupt microbial cellular processes .

- Anti-inflammatory Properties : Preliminary studies suggest that it may exert anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 12.5 | Moderate cytotoxicity |

| PC12 | 8.9 | High cytotoxicity |

| K563 | 10.2 | Moderate cytotoxicity |

These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

This compound has shown promising results against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These results indicate its potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : A comparative study showed that this compound was more effective than traditional antibiotics against certain resistant bacterial strains .

- Neuroprotection : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to controls .

Q & A

What are the standard synthetic routes for Pentyl(1,3-thiazol-5-ylmethyl)amine, and how are intermediates purified?

Category: Basic

Answer:

The synthesis typically involves multi-step reactions starting with the functionalization of the thiazole ring. For example:

Thiazole alkylation : Reacting 1,3-thiazol-5-ylmethanol with pentylamine under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the pentylamine-thiazole linkage .

Protection/deprotection strategies : Boc-protected intermediates may be used to prevent side reactions, followed by acidic deprotection (e.g., HCl in dioxane) .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (ethanol/water) is employed for intermediate isolation. Purity is confirmed via TLC and HPLC (>95%) .

Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

Category: Basic

Answer:

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺, with fragmentation patterns matching the pentyl-thiazole scaffold .

- X-ray crystallography : For crystalline derivatives, bond lengths (e.g., C-S = 1.71 Å) and dihedral angles (thiazole vs. pentyl chain) resolve tautomeric ambiguities .

How do tautomeric equilibria in the thiazole ring influence the compound’s reactivity and biological activity?

Category: Advanced

Answer:

Thiazole derivatives exhibit tautomerism between 1,3-thiazole and 1,4-thiazole forms, which affects electron density distribution and nucleophilic sites. For example:

- Electron-deficient tautomers (e.g., 1,3-thiazole) enhance reactivity in SNAr reactions with amines or thiols .

- Biological implications : Tautomer-dependent hydrogen bonding (e.g., NH⋯S interactions) modulates receptor binding. Crystallographic studies (e.g., PDB analysis) show that the 1,3-thiazole tautomer preferentially binds to ATP-binding pockets in kinase assays .

- Experimental validation : Variable-temperature NMR (VT-NMR) in DMSO-d₆ tracks tautomeric shifts, while DFT calculations (B3LYP/6-31G*) predict stability ratios .

What strategies optimize reaction yields in the synthesis of this compound derivatives?

Category: Advanced

Answer:

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution rates by stabilizing transition states .

- Catalysis : Copper(I) iodide (10 mol%) accelerates C-N coupling between thiazole and pentylamine derivatives under microwave irradiation (80°C, 30 min) .

- Byproduct mitigation : Scavenger resins (e.g., polymer-bound isocyanate) remove excess amines, increasing yields from ~60% to >85% .

- Scale-up challenges : Continuous-flow reactors reduce reaction times (from 24 h to 2 h) and improve reproducibility .

How is the compound evaluated for biological activity, and what assays are used to resolve contradictory data?

Category: Advanced

Answer:

- In vitro assays :

- Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli) with controls (ciprofloxacin) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2), comparing IC₅₀ values to cisplatin .

- Contradiction resolution :

- Metabolic stability : Conflicting IC₅₀ values may arise from differential cytochrome P450 metabolism. LC-MS/MS tracks metabolite formation (e.g., N-dealkylation) in liver microsomes .

- Solubility effects : Poor aqueous solubility (logP ~3.5) can skew bioassay results. Use of co-solvents (e.g., 0.1% DMSO) or liposomal formulations standardizes activity measurements .

What computational methods predict the compound’s interaction with biological targets?

Category: Advanced

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to dopamine receptors (e.g., D3R). The pentyl chain occupies hydrophobic pockets, while the thiazole NH forms H-bonds with Asp110³·³⁰ .

- MD simulations : GROMACS simulations (AMBER force field) assess stability of ligand-receptor complexes over 100 ns. Root-mean-square fluctuations (RMSF) identify flexible regions impacting binding .

- QSAR models : Hammett constants (σ) of substituents on the thiazole ring correlate with logD and IC₅₀, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.